O-(2-Tert-butoxyethyl)hydroxylamine
Description
Historical Context of Hydroxylamine (B1172632) Reagents
Hydroxylamine (NH₂OH) was first prepared in 1865 by Wilhelm Clemens Lossen, who reacted tin and hydrochloric acid in the presence of ethyl nitrate. wikipedia.org For many years, its primary role in organic chemistry was in the formation of oximes from aldehydes and ketones. wikipedia.orgbritannica.com This reaction proved valuable for the purification and characterization of carbonyl compounds. wikipedia.org A major industrial application that emerged was the use of hydroxylamine in the synthesis of caprolactam, the precursor to Nylon 6, via a Beckmann rearrangement of cyclohexanone (B45756) oxime. wikipedia.orgatamanchemicals.com Early uses also established hydroxylamine and its salts as effective reducing agents in both organic and inorganic reactions. atamanchemicals.comchemeurope.com The development of reagents like hydroxylamine-O-sulfonic acid (HOSA) further expanded their utility, for instance, in amination reactions of arenes, first reported in the mid-20th century. nih.govrsc.org
Emergence of O-Alkyl Hydroxylamines
The substitution of the hydrogen atom on the oxygen of hydroxylamine gives rise to O-alkyl hydroxylamines, a class of compounds with enhanced and often distinct reactivity. This structural modification prevents some of the side reactions and stability issues associated with hydroxylamine itself and allows for more controlled applications. O-substituted hydroxylamines are valuable for creating oxime ethers, which are important in medicinal chemistry and for "oxime click-chemistry". researchgate.net The development of synthetic methods to access these derivatives, such as the O-alkylation of N-hydroxycarbamates followed by deprotection, has been a key enabler for their broader use. organic-chemistry.org These reagents have proven to be versatile, for example, acting as effective aminating agents that can facilitate a range of bond-forming reactions without the need for expensive metal catalysts. rsc.orgrsc.org The strategic design of the O-substituent allows for fine-tuning of the reagent's properties, leading to applications in areas like the asymmetric synthesis of chiral oxime ethers and as inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1). rsc.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(2,3)8-4-5-9-7/h4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJSCHZIEVAKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676796 | |
| Record name | O-(2-tert-Butoxyethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023742-13-3 | |
| Record name | O-(2-tert-Butoxyethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-tert-butoxyethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for O 2 Tert Butoxyethyl Hydroxylamine and Analogues
Direct O-Alkylation Approaches
Direct O-alkylation represents a fundamental strategy for the synthesis of O-(2-Tert-butoxyethyl)hydroxylamine and its analogues. This typically involves the reaction of a hydroxylamine (B1172632) derivative, often with a protected nitrogen atom, with an appropriate alkylating agent bearing the 2-tert-butoxyethyl moiety.
Alkylation of Hydroxylamine with 2-Tert-butoxyethyl Halides
A primary method for constructing the target molecule is the nucleophilic substitution reaction between a protected hydroxylamine and a 2-tert-butoxyethyl halide. The success of this approach hinges on careful optimization of the reaction parameters and the choice of the halide.
The direct alkylation of protected hydroxylamine derivatives, such as N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH), with alkyl bromides serves as a viable pathway. The reaction rate is significantly influenced by temperature and the choice of base and solvent. For instance, the reaction of (Boc)₂NOH with alkyl bromides in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Hünig's base (DIPEA) in dimethylformamide (DMF) is often slow at ambient temperatures, typically requiring 12-24 hours for completion. orgsyn.org However, the reaction can be considerably accelerated by heating. Elevating the temperature to 50 °C in DMF can reduce the reaction time to just one to two hours. orgsyn.org Following the alkylation step, the Boc protecting groups are readily removed under acidic conditions to yield the desired alkoxyamine hydrochloride. orgsyn.org
In related alkylation reactions for different substrates, various conditions have been optimized. For example, solvents such as tetrahydrofuran (B95107) (THF), methanol, and even water have been explored, with THF often providing the best results for certain sodium silica (B1680970) gel-mediated alkylations. organic-chemistry.org The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) being effective in solvents like acetonitrile (B52724) (MeCN) or acetone.
Table 1: Optimization of General Alkylation Reaction Conditions
| Parameter | Variation | Observation | Reference |
| Temperature | Room Temperature | Slow reaction time (12-24 h) | orgsyn.org |
| 50 °C | Accelerated reaction (1-2 h) | orgsyn.org | |
| Base | DBU, DIPEA | Effective for (Boc)₂NOH alkylation | orgsyn.org |
| K₂CO₃ | Effective in MeCN or acetone | researchgate.net | |
| Solvent | DMF | Common solvent for this reaction | orgsyn.org |
| THF, MeCN, Acetone | Alternative solvents, choice depends on specific reactants and base | organic-chemistry.orgresearchgate.net |
This table presents generalized findings from analogous reactions and should be considered as a starting point for the specific synthesis of this compound.
The nature of the halide in the 2-tert-butoxyethyl halide electrophile plays a crucial role in the efficiency of the Sₙ2 reaction. The reactivity of alkyl halides follows the general trend of I > Br > Cl, which is consistent with the leaving group's ability.
In a study on the selective O-alkylation of a pyrimidine (B1678525) derivative, this trend was clearly demonstrated. When reacting with an alkylating agent in refluxing acetonitrile with potassium carbonate, the chloride derivative resulted in a moderate 53% yield. researchgate.net Switching to the bromide (bromomethyl derivative) significantly improved the yield to 80%. The best result was achieved with the iodide (iodomethyl derivative), which furnished the desired O-alkylated product in an 87% yield. researchgate.net In all cases, the reaction was highly selective for O-alkylation over N-alkylation. researchgate.net This research underscores that for the synthesis of this compound, using 1-iodo-2-(tert-butoxy)ethane would likely provide the highest reaction efficiency compared to its bromo or chloro counterparts.
Table 2: Effect of Halide Leaving Group on Alkylation Yield
| Leaving Group | Substrate | Yield (%) | Reference |
| Cl | 4-(chloromethyl)pyrimidine derivative | 53 | researchgate.net |
| Br | 4-(bromomethyl)pyrimidine derivative | 80 | researchgate.net |
| I | 4-(iodomethyl)pyrimidine derivative | 87 | researchgate.net |
Data from an analogous O-alkylation reaction, demonstrating the trend in leaving group efficiency.
Mitsunobu Reaction Strategies for O-Alkylation
The Mitsunobu reaction provides a powerful and versatile alternative for the O-alkylation of hydroxylamine precursors, particularly when starting from an alcohol. organic-chemistry.orggoogle.com This reaction facilitates the conversion of a primary or secondary alcohol, in this case, 2-tert-butoxyethanol (B42023), into the desired alkoxyamine by coupling it with an acidic nitrogen nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate. google.comnih.gov
A well-established application of the Mitsunobu reaction in this context involves using N-hydroxyphthalimide (NHPI) as the hydroxylamine surrogate. google.comnih.gov The reaction couples 2-tert-butoxyethanol with NHPI using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This forms an N-(2-tert-butoxyethoxy)phthalimide intermediate. Subsequent cleavage of the phthalimide (B116566) group, typically through hydrazinolysis with hydrazine (B178648) or methylhydrazine, releases the free this compound. orgsyn.org
This specific pathway has been documented in patent literature for producing a tert-butyl protected O-hydroxyethylhydroxylamine, a close analogue of the target compound. The literature describes the Mitsunobu alkylation of a tert-butyl protected ethylene (B1197577) glycol with N-hydroxyphthalimide, followed by hydrazinolysis.
Despite its utility, the Mitsunobu reaction is infamous for several challenges, primarily related to purification and byproducts. A major drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate byproduct (e.g., diethyl hydrazodicarboxylate). nih.gov These byproducts can be difficult to separate from the desired product due to their polarity and sometimes crystalline nature, often necessitating laborious column chromatography.
For the synthesis of the N-(tert-butoxyethoxy)phthalimide precursor, a reported yield was only 56.3%, and the process required column purification. The reaction can also generate toxic byproducts, posing waste disposal challenges. Furthermore, the acidity of the nucleophile is a critical factor; if the pKa of the N-H bond in the nucleophile is higher than approximately 13, the reaction may proceed poorly or fail, leading to side reactions. organic-chemistry.org
To address these limitations, several modifications have been developed. These include the use of polymer-supported triphenylphosphine or alternative azodicarboxylates, such as di-tert-butylazodicarboxylate (DBAD), whose byproducts can be removed by acid treatment, simplifying the workup procedure. organic-chemistry.org Other strategies involve using reagents that result in byproducts with very different polarity (e.g., highly polar) to facilitate separation by simple filtration or extraction.
Metal-Catalyzed N-O Bond Formation
A significant advancement in the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines involves the reaction of magnesium amides with tert-butyl peresters. nih.gov Research has demonstrated that magnesium amides react effectively with electrophilic oxygen sources like tert-butyl 2,6-dimethylperbenzoate in tetrahydrofuran at 0 °C to afford the desired hydroxylamine products through direct N-O bond formation. nih.gov This method has shown broad applicability for the synthesis of various O-tert-butyl-N,N-disubstituted hydroxylamines. nih.gov
The choice of the perester component can be critical. For less sterically hindered magnesium amides, the use of an ortho,ortho-disubstituted perester, such as tert-butyl 2,6-dimethylperbenzoate, is often necessary to achieve good yields. nih.gov In contrast, more sterically encumbered magnesium amides exhibit comparable reactivity with both tert-butyl perbenzoate and its ortho-disubstituted counterpart. nih.gov A proposed reaction mechanism accounts for this observed reactivity. nih.gov
| Amine Precursor | Perester | Product | Yield (%) |
|---|---|---|---|
| Dibenzylamine | tert-Butyl 2,6-dimethylperbenzoate | O-tert-Butyl-N,N-dibenzylhydroxylamine | 85 |
| Morpholine | tert-Butyl 2,6-dimethylperbenzoate | 4-(tert-Butoxy)morpholine | 75 |
| N-Benzylmethylamine | tert-Butyl 2,6-dimethylperbenzoate | O-tert-Butyl-N-benzyl-N-methylhydroxylamine | 80 |
A key advantage of the magnesium amide-based N-O bond formation is its broad functional group tolerance. nih.gov This method has been successfully applied to substrates containing various functional groups, which is a significant consideration in the synthesis of complex molecules.
However, the scalability of this and other metal-catalyzed hydroxylamine syntheses can present challenges. While gram-scale syntheses are often readily achievable in a laboratory setting, transitioning to industrial-scale production requires careful consideration of factors such as reagent cost, safety of handling organometallic reagents and peroxides, and the efficiency of purification processes. The use of highly reactive reagents like magnesium amides and the potential for side reactions can complicate large-scale operations. Ensuring consistent product quality and yield on a larger scale necessitates robust process control and optimization.
Indirect Synthesis via Precursor Modification
Indirect methods, which involve the synthesis of a precursor molecule followed by its modification to yield the final hydroxylamine product, offer alternative and often complementary routes.
Derivatization of Protected Hydroxylamines
Another approach involves the use of functionalized hydroxylamines as amination reagents. For example, bench-stable functionalized hydroxylamines have been employed in iron-catalyzed intermolecular olefin aminohydroxylation reactions. nih.gov This highlights the utility of pre-functionalized hydroxylamine precursors in constructing more complex molecules. The synthesis of enantiopure hydroxylamines from carbohydrate-derived nitrones has also been reported, which can then be used as precursors for densely functionalized nitrogen-containing heterocycles. beilstein-journals.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of hydroxylamines is an area of growing importance, aiming to develop more sustainable and environmentally benign processes.
Several key principles of green chemistry are relevant to the synthesis of this compound. These include the use of less hazardous chemical syntheses, designing safer chemicals, and maximizing atom economy. For instance, the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines using supported platinum catalysts under a hydrogen atmosphere at room temperature represents a greener alternative to many traditional methods. rsc.org The addition of small amounts of amines and dimethyl sulfoxide (B87167) can significantly enhance the reaction's speed and selectivity. rsc.org
Furthermore, the development of electrosynthetic methods for hydroxylamine production offers a promising green alternative. researchgate.net Electrosynthesis can often be performed under mild conditions, without the need for organic solvents or additional reducing agents, thus reducing the environmental impact. researchgate.net For example, the electrocatalytic conversion of oximes to hydroxylamines over a CuS catalyst has been demonstrated as a sustainable approach. researchgate.net
The evaluation of different synthetic routes using green chemistry metrics, such as atom economy, E-factor, and process mass intensity, is crucial for identifying the most sustainable pathway. While a detailed comparative analysis for this compound is not widely published, the principles for such an assessment are well-established. A greener synthesis would ideally start from renewable feedstocks, use catalytic rather than stoichiometric reagents, minimize waste generation, and avoid the use of toxic and hazardous substances.
| Green Chemistry Principle | Application in Hydroxylamine Synthesis |
|---|---|
| Prevention | Designing synthetic routes that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |
| Catalysis | Using catalytic reagents (highly selective) in preference to stoichiometric reagents. |
Development of Environmentally Benign Synthetic Routes
Traditional methods for synthesizing hydroxylamines, while effective, often involve reagents and conditions that are not environmentally friendly. For instance, the Mitsunobu reaction, previously used for producing tert-butyl protected O-hydroxyethylhydroxylamine, suffers from low yields (56.3%) and requires column chromatography for purification, which increases costs and waste. google.com Furthermore, this reaction generates a toxic by-product, triclosan, posing significant disposal challenges. google.com
In response to these drawbacks, research has focused on developing "green" alternatives. One promising approach involves a multi-step synthesis that avoids the pitfalls of the Mitsunobu reaction. This method includes:
Reacting an alcohol with an alkyl sulfonyl halide in the presence of an acid-binding agent to form a sulfonate.
Reacting the sulfonate with an N-hydroxy cyclic imide in the presence of a base to produce an alkylation product.
Reacting the alkylation product with an aminolysis or hydrazinolysis reagent to yield the desired hydroxylamine. google.com
This method is reported to be high in yield and suitable for industrial-scale synthesis. google.com Another green approach utilizes choline (B1196258) peroxydisulfate, an oxidizing task-specific ionic liquid, for the preparation of N,N-disubstituted hydroxylamines from secondary amines, offering operational simplicity and high selectivity. organic-chemistry.org The development of eco-friendly pesticides also represents an application for related hydroxylamine derivatives. chemimpex.com
Atom Economy and Waste Minimization in Production
Atom economy is a crucial concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.eduprimescholars.com Reactions with high atom economy are more sustainable as they generate less waste. studymind.co.uksavemyexams.com
The pursuit of higher atom economy in the synthesis of this compound and its analogues is a key driver for innovation. For example, addition reactions inherently have a 100% atom economy as all reactant atoms are incorporated into the single product. savemyexams.com In contrast, substitution and elimination reactions, which are common in organic synthesis, tend to have lower atom economies due to the formation of by-products. scranton.edusavemyexams.com
| Reaction Type | Typical Atom Economy | Reason for Waste Generation |
| Addition | 100% | No by-products are formed. |
| Substitution | < 100% | Leaving groups and counterions form by-products. |
| Elimination | < 100% | Atoms are removed from the reactant to form by-products. |
| Rearrangement | 100% | All atoms of the reactant are incorporated into the product. |
Scale-Up Considerations and Industrial Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations.
Process Optimization for Large-Scale Production
A significant hurdle in the industrial synthesis of hydroxylamines is the scalability of the chosen synthetic route. google.com A method that is efficient on a small scale may not be economically viable or safe for large-scale production. For instance, a previously reported route for a related hydroxylamine was deemed not scalable due to cost, toxicity, and purification issues. google.com
A patented method addresses these challenges by providing a synthesis route that is high in yield and suitable for industrial-scale production. google.com The process involves the reaction of an alcohol with an alkyl sulfonyl halide, followed by reaction with an N-hydroxy cyclic imide, and finally aminolysis or hydrazinolysis to obtain the hydroxylamine. google.com This method is designed to be more cost-effective and to avoid the toxic by-products associated with earlier methods. google.com The optimization of reaction conditions, such as solvent choice (e.g., methyl tert-butyl ether) and temperature control, is crucial for maximizing yield and ensuring process safety. google.com
| Parameter | Optimization Goal |
| Solvent | Enhance reaction rate, improve product isolation, minimize environmental impact. |
| Temperature | Control reaction kinetics, prevent side reactions, ensure safety. |
| Reagent Stoichiometry | Maximize conversion of limiting reactant, minimize excess reagent waste. |
| Reaction Time | Achieve complete reaction without product degradation. |
| Purification Method | Efficiently remove impurities, maximize product recovery, minimize cost. |
Purity and Quality Control in Manufacturing
Ensuring the purity and quality of this compound is paramount, as it is often used as an intermediate in the synthesis of pharmaceuticals and other high-value chemicals. lookchem.com Impurities can affect the yield and quality of the final product and may have unintended consequences.
Nucleophilic Reactivity at the Nitrogen Center
The chemical behavior of this compound is largely dictated by the nucleophilic character of its nitrogen atom. The presence of an adjacent oxygen atom enhances the nucleophilicity of the nitrogen through the alpha-effect, a phenomenon where a neighboring atom with lone pair electrons increases the reactivity of the nucleophilic center. ic.ac.uk This makes the nitrogen atom in this compound a potent site for attacking electron-deficient centers, such as the carbon atoms of carbonyl groups, activated esters, and carboxylic acids. This heightened reactivity is fundamental to its application in the synthesis of more complex molecules. lookchem.com
A hallmark reaction of this compound is its condensation with aldehydes and ketones. quora.com This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule, a process also known as a condensation reaction. youtube.com The reaction is typically conducted in a weakly acidic medium, which serves to activate the carbonyl group for nucleophilic attack. byjus.com The general mechanism is consistent with the formation of imines from primary amines. quora.com
The reaction between this compound and an aldehyde or a ketone results in the formation of an O-substituted oxime. wikipedia.org In this transformation, the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon. youtube.com This is followed by a series of proton transfers, ultimately leading to the elimination of water and the formation of a carbon-nitrogen double bond (C=N). youtube.comchemtube3d.com The product retains the O-(2-tert-butoxyethyl) group, yielding a stable O-substituted oxime ether.
The general reaction can be depicted as follows:
Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of this compound attacks the partially positive carbonyl carbon of the aldehyde or ketone. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate called a carbinolamine. ic.ac.ukyoutube.com
Step 2: Proton Transfer. A proton is transferred from the nitrogen atom to the oxygen atom. This can be facilitated by the solvent or other species in the reaction mixture. youtube.com
Step 3: Dehydration. The hydroxyl group on the former carbonyl carbon is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule. youtube.comchemtube3d.com
Step 4: Deprotonation. A final deprotonation step at the nitrogen atom yields the neutral O-substituted oxime product. youtube.com
This reaction is a versatile method for the derivatization of carbonyl compounds and the synthesis of oxime ethers, which are valuable intermediates in organic synthesis. lookchem.comwikipedia.org
Table 1: Examples of O-Substituted Oxime Formation
| Reactant 1 (Carbonyl) | Reactant 2 | Product (O-Substituted Oxime) |
|---|---|---|
| Acetaldehyde | This compound | Acetaldoxime O-(2-tert-butoxyethyl) ether |
| Acetone | This compound | Acetoxime O-(2-tert-butoxyethyl) ether |
| Benzaldehyde | This compound | Benzaldoxime O-(2-tert-butoxyethyl) ether |
Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)
Kinetic and Thermodynamic Aspects of Oxime Ligation
Oxime ligation, the formation of an oxime bond, is a reaction influenced by several kinetic and thermodynamic factors. The reaction rate is generally slow at neutral pH but can be significantly accelerated under mildly acidic conditions (pH 4-5). chemrxiv.org This is because the acid catalyzes the dehydration of the tetrahedral intermediate, which is often the rate-limiting step. youtube.com
From a kinetic standpoint, the nucleophilicity of the hydroxylamine is a key determinant of the reaction rate. The hydroxylamine moiety in bifunctional molecules has been shown to be significantly more reactive than an oxime group in additions to nitriles, a finding that highlights the kinetic preference for the hydroxylamine's nucleophilic attack. researchgate.net This high reactivity is attributed to the alpha-effect. ic.ac.uk Studies have also shown that certain catalysts, such as aniline (B41778) derivatives or the amino acid arginine, can accelerate oxime ligation at neutral pH. chemrxiv.org These catalysts operate by forming a more reactive imine intermediate with the carbonyl compound, which then undergoes a rapid transimination with the hydroxylamine. chemrxiv.org
Thermodynamically, the formation of the C=N double bond in the oxime and the release of a stable small molecule like water drive the reaction forward. youtube.com While the initial addition to the carbonyl is reversible, the subsequent dehydration is largely irreversible under the typical reaction conditions, thus pulling the equilibrium towards the oxime product. The stability of the resulting O-substituted oxime also contributes to the favorable thermodynamics of the reaction. Research on the addition of hydroxylaminooximes to ligated nitriles has demonstrated that the high regioselectivity observed is controlled by both kinetic and thermodynamic factors, with the hydroxylamine addition being the favored pathway. researchgate.net
The nucleophilic nitrogen of this compound can also react with carboxylic acid derivatives, most notably activated esters and carboxylic acids themselves, to form O-substituted hydroxamic acids.
Hydroxamic acids are a class of compounds characterized by the -C(=O)N(OH)- functional group. When this compound is used, the product is an O-substituted hydroxamic acid. The formation of these compounds typically requires the carboxylic acid to be "activated" to enhance its reactivity towards the hydroxylamine nucleophile. nih.gov
Common methods for this synthesis include:
From Activated Esters: Carboxylic acids can be converted into more reactive forms, such as N-hydroxysuccinimide (NHS) esters. These activated esters then readily react with this compound in a nucleophilic acyl substitution reaction to yield the corresponding O-substituted hydroxamic acid. nih.gov
From Carboxylic Acids using Coupling Reagents: A direct conversion from a carboxylic acid can be achieved using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.gov The coupling agent first activates the carboxylic acid, forming a highly reactive intermediate which is then attacked by the nitrogen of this compound. This is a common strategy in peptide synthesis and is applicable here for forming the hydroxamic acid linkage. nih.govorganic-chemistry.org
From Acyl Chlorides: Carboxylic acids can be converted to highly reactive acyl chlorides using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction with this compound proceeds rapidly to form the O-substituted hydroxamic acid. nih.gov
The tert-butoxyethyl group serves as a protecting group for the hydroxyl function of the resulting hydroxamic acid.
The synthesis of an O-substituted hydroxamic acid from a carboxylic acid and this compound is fundamentally an amide bond formation reaction. In this context, the hydroxylamine derivative acts as the amine component in the acylation reaction. This specific type of amide bond formation is crucial in medicinal chemistry, as the hydroxamic acid moiety is a key functional group in many biologically active molecules. nih.govgoogle.com
The use of O-substituted hydroxylamines like this compound provides a route to so-called "Weinreb amides" and their analogues. organic-chemistry.org While classic Weinreb amides are derived from N,O-dimethylhydroxylamine, the principle extends to other O-substituted hydroxylamines. These intermediates are valuable in organic synthesis because they can react with organometallic reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. The O-(2-tert-butoxyethyl) hydroxamate, once formed, can be a stable intermediate for further synthetic transformations.
Table 2: Methods for O-Substituted Hydroxamic Acid Synthesis
| Starting Material | Activating/Coupling Reagent | Amine Component | Product |
|---|---|---|---|
| Carboxylic Acid | EDCI / Triethylamine | This compound | O-(2-tert-butoxyethyl) hydroxamic acid |
| Carboxylic Acid | Thionyl Chloride | This compound | O-(2-tert-butoxyethyl) hydroxamic acid |
| NHS Ester | None (pre-activated) | This compound | O-(2-tert-butoxyethyl) hydroxamic acid |
Reactions with Activated Esters and Carboxylic Acids
Participation in Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds. This compound can theoretically serve as a nucleophilic partner in such transformations, particularly in palladium- and copper-catalyzed systems.
The palladium-catalyzed amination of aryl halides, known as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.orglibretexts.org While specific studies on the use of this compound in this reaction are not extensively documented, its reactivity can be inferred from studies involving other O-alkylhydroxylamines. organic-chemistry.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org In the case of this compound, it would act as the amine component.
A plausible catalytic cycle for the palladium-catalyzed amination of an aryl bromide with this compound is depicted below. The reaction would likely require a phosphine ligand to stabilize the palladium catalyst and a base to facilitate the deprotonation of the hydroxylamine.
Proposed Catalytic Cycle for Palladium-Catalyzed Amination:
| Step | Description | Intermediate |
| 1 | Oxidative addition of the aryl halide to the Pd(0) complex. | Arylpalladium(II) halide complex |
| 2 | Coordination of this compound. | Arylpalladium(II) amido complex |
| 3 | Deprotonation by a base. | Arylpalladium(II) amido complex |
| 4 | Reductive elimination. | N-Aryl-O-(2-tert-butoxyethyl)hydroxylamine |
The choice of ligand is crucial for the success of these reactions, with sterically hindered and electron-rich phosphine ligands often providing the best results. nih.govnih.gov The tert-butoxyethyl group on the hydroxylamine may influence the reaction kinetics and the stability of the intermediates.
Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, provides an alternative to palladium-catalyzed methods. These reactions are particularly useful for the coupling of aryl halides with a variety of nitrogen nucleophiles, including hydroxylamines. nih.gov
While direct experimental data for this compound in copper-catalyzed C-N bond formation is limited, the general mechanism for related hydroxylamines involves the coordination of the hydroxylamine to a Cu(I) species, followed by reaction with the aryl halide. The reaction typically requires a ligand, such as a diamine or phenanthroline, and a base. nih.gov
General Conditions for Copper-Catalyzed N-Arylation of Hydroxylamines:
| Component | Example | Role |
| Copper Source | CuI | Catalyst |
| Ligand | 1,10-Phenanthroline | Stabilizes the copper catalyst |
| Base | Cs₂CO₃ | Deprotonates the hydroxylamine |
| Solvent | DMF | Reaction medium |
| Temperature | 80-110 °C | Provides energy for the reaction |
Role in Radical-Mediated Processes
The N-O bond in hydroxylamine derivatives can be cleaved under certain conditions to generate radical species. This reactivity can be harnessed in various radical-mediated transformations.
The cleavage of the N-O bond in this compound could potentially generate a (2-tert-butoxyethoxy)aminyl radical and a corresponding counter-radical, depending on the reaction conditions. However, the formation of alkoxyl radicals from O-alkyl hydroxylamines is less common than from other precursors like hydroperoxides or N-alkoxyamides.
A more plausible pathway to alkoxyl radicals involving the tert-butoxy (B1229062) group would be through β-scission of a radical formed elsewhere in the molecule, although this is speculative without direct experimental evidence. The tert-butoxyl radical is a well-known species in radical chemistry and can undergo various reactions, including hydrogen atom abstraction and addition to double bonds. princeton.edu
Given its structure, this compound could theoretically act as an oxygen source in certain oxidation reactions, although this is not its primary application. The N-O bond can be cleaved to deliver an oxygen atom to a substrate. For instance, in copper-catalyzed amino oxygenation reactions, related O-benzoylhydroxylamines have been used to introduce both a nitrogen and an oxygen functionality across a double bond. nih.gov
A hypothetical oxygenation reaction could involve the transfer of the -(2-tert-butoxy)ethoxy group to a substrate, although this would likely require specific catalytic activation to cleave the N-O bond selectively.
Mechanistic Pathways of this compound Transformations
The mechanistic pathways for the transformations of this compound are largely inferred from the well-established reactivity of related hydroxylamine derivatives.
In palladium-catalyzed aminations , the key steps are oxidative addition, amine coordination, deprotonation, and reductive elimination. The specific structure of this compound would influence the rates of these steps and the stability of the palladium intermediates.
For copper-catalyzed C-N bond formation , the mechanism likely proceeds through a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic substitution pathway. The coordination of the hydroxylamine to the copper center is a critical step, which could be affected by the steric bulk of the tert-butoxyethyl group.
In radical reactions , the initiation step is crucial. For this compound, this would likely involve the homolytic cleavage of the N-O bond, which can be induced by heat, light, or a radical initiator. The resulting radicals would then propagate a chain reaction. The thermal decomposition of hydroxylamines can be complex, potentially leading to various products. researchgate.netresearchgate.net
Without dedicated mechanistic studies on this compound, these proposed pathways remain theoretical but provide a solid foundation for understanding its potential reactivity in organic synthesis.
Computational Chemistry and DFT Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of O-alkylhydroxylamines. These studies provide a molecular-level understanding of bond dissociation energies, transition state geometries, and reaction energy profiles, which are often difficult to determine experimentally.
A significant area of investigation for alkoxyamines is the competition between N-O and O-C bond homolysis. The relative ease of cleavage of these bonds dictates the subsequent reaction pathways, such as in nitroxide-mediated polymerization or in their role as radical scavengers. DFT calculations have been employed to determine the bond dissociation energies (BDEs) for these processes in various alkoxyamines. For instance, studies on piperidine- and indoline-based alkoxyamines have shown that N-O homolysis generally has a lower BDE than O-C homolysis. anu.edu.au However, the nature of the alkyl fragment and the nitroxide structure significantly influences this competition. anu.edu.auresearchgate.net
DFT calculations at levels of theory such as B3-LYP/6-31G(d) are used to model these homolysis reactions and predict their thermodynamics. anu.edu.au The calculated free energies for homolysis reactions of a range of alkoxyamines show good correlation with experimental data, validating the computational models used. anu.edu.au These studies have revealed that the free energies of N-O and O-C homolysis are not correlated; N-O homolysis is more dependent on the properties of the alkyl fragment, while O-C homolysis is more influenced by the aminyl fragment's structure. researchgate.net
| Alkoxyamine Structure | Homolysis Type | Calculated ΔG° (kJ/mol) | Experimental ΔG° (kJ/mol) |
| N-tert-butyl-N-(1-phenylethyl) | N-O | 118.4 | 121.3 |
| N-tert-butyl-N-(1-cyano-1-methylethyl) | N-O | 105.9 | 108.4 |
| 2,2,6,6-Tetramethylpiperidine-1-oxy (TEMPO)-CH2Ph | N-O | 122.6 | 124.7 |
This table presents representative calculated and experimental free energies of N-O bond homolysis for different alkoxyamines, illustrating the accuracy of DFT methods. Data sourced from related studies on O-alkylhydroxylamines. anu.edu.au
Furthermore, DFT studies have been instrumental in understanding the reactivity of Fe(IV)-oxo species in oxidation reactions, which can be analogous to enzymatic processes involving O-alkylhydroxylamines. These calculations can predict ground spin states and the barriers for processes like hydrogen atom abstraction, indicating that reactions can proceed through different spin surfaces. nih.gov
Isotopic Labeling Experiments for Mechanistic Elucidation
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms or fragments of a molecule throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. In the context of O-alkylhydroxylamines, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) can be incorporated into the molecule to elucidate reaction pathways.
For example, in reactions involving C-H bond activation, deuterium labeling of the substrate can reveal whether this bond is broken in the rate-determining step, through the observation of a kinetic isotope effect (KIE). While specific isotopic labeling studies on this compound are not prevalent in the literature, the principles are widely applied in organic chemistry. For instance, in studies of aziridine (B145994) formation catalyzed by iron enzymes, isotope tracing experiments using H₂¹⁸O and ¹⁸O₂ have provided evidence for the polar capture of a carbocation species. nih.gov
Isotopic labeling is also crucial in quantitative proteomics, where reagents containing isotopes are used to label peptides and proteins. nih.gov Although a different field, the underlying principle of using mass shifts to track molecules is the same. In a hypothetical reaction of this compound, one could envision synthesizing an ¹⁸O-labeled version to determine if the N-O or O-C bond cleaves by analyzing the mass of the resulting products.
A general approach for mechanistic elucidation using isotopic labeling would involve:
Synthesis of an isotopically labeled version of this compound (e.g., with ¹⁸O in the ether linkage).
Performing the reaction under investigation.
Analyzing the products using mass spectrometry or NMR spectroscopy to determine the location of the isotopic label.
This approach can definitively distinguish between different proposed mechanisms, such as those involving nucleophilic attack at different sites or different bond cleavage events.
Kinetic Studies and Reaction Profiling
Kinetic studies provide quantitative data on reaction rates, which is essential for understanding reaction mechanisms and optimizing reaction conditions. By measuring how the concentration of reactants, products, and intermediates changes over time, one can determine the rate law, activation parameters (such as activation energy, Eₐ), and the influence of catalysts or inhibitors.
For O-substituted hydroxylamines, kinetic investigations can be performed using various analytical techniques, such as UV-Vis spectroscopy, NMR, or EPR for radical species. For example, kinetic investigations of phenol-based alkoxyamines have been conducted using EPR to monitor the formation of nitroxide radicals, providing insights into the decay pathways of the alkoxyamines. rsc.org
Reaction profiling, often performed using techniques like online infrared spectroscopy, allows for the continuous monitoring of a reaction, providing a detailed picture of the concentration changes of all species involved. rsc.org This data can be fitted to kinetic models to evaluate rate constants.
| Reaction System | Method | Determined Kinetic Parameter | Value |
| Hydroxylamine with Acetamide | Online IR and pH profiling | Activation Energy (Eₐ) | 83.72 - 85.10 kJ/mol |
| Phenol-based Alkoxyamine Decay | EPR Spectroscopy | Rate constant of decay | Varies with structure |
This table provides examples of kinetic parameters determined for reactions involving hydroxylamines and their derivatives from related literature, showcasing the type of data obtained from kinetic studies. rsc.org
In the context of this compound, kinetic studies could be designed to understand its stability under various conditions (e.g., pH, temperature) or its reactivity towards different substrates. Such studies would be invaluable for its application in various chemical transformations.
Current Landscape of Chemical Synthesis Utilizing Hydroxylamine Derivatives
Research Gaps and Future Directions for this compound
Despite its utility as a synthetic intermediate, the full potential of this compound in advanced organic synthesis remains largely untapped, with several areas ripe for further investigation.
A significant research gap exists in the exploration of this reagent in novel, complex multi-component reactions. While its role as an intermediate is established, its application in developing new synthetic methodologies, particularly in the realm of catalytic asymmetric synthesis, is an underexplored frontier. The development of reactions that can leverage the unique steric and electronic properties of the tert-butoxyethyl group to control stereoselectivity would be a valuable contribution to the field.
Furthermore, there is a lack of detailed mechanistic studies for reactions involving this compound. A deeper understanding of the reaction pathways, transition states, and the influence of the tert-butoxyethyl group on reactivity could lead to the optimization of existing processes and the rational design of new synthetic transformations.
The synthesis of this compound itself presents opportunities for improvement. A patent for a related compound, tert-butyl protected O-hydroxyethylhydroxylamine, highlights a multi-step synthesis involving a Mitsunobu reaction with a reported yield of 56.3% for one of the steps, which also requires column chromatography for purification. google.com Developing more efficient, scalable, and cost-effective synthetic routes to this compound would undoubtedly increase its accessibility and broader application in both academic and industrial research.
Future research could also focus on expanding the repertoire of functional groups that can be introduced using this reagent. For instance, developing derivatives of this compound could open up new avenues for bioconjugation and the synthesis of novel materials. The exploration of its use in the synthesis of diverse heterocyclic systems, which are prevalent in medicinal chemistry, is another promising direction.
In essence, while this compound has proven its worth as a reliable building block, the future of its application lies in the development of novel synthetic methods that can fully exploit its unique structural features, leading to more efficient and innovative ways to construct complex molecules.
Applications of O 2 Tert Butoxyethyl Hydroxylamine in Advanced Chemical Synthesis
Bioconjugation Strategies
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental process in chemical biology and drug development. thermofisher.com O-(2-Tert-butoxyethyl)hydroxylamine, as a stable derivative of hydroxylamine (B1172632), plays a crucial role in this field, primarily through the formation of stable oxime linkages.
Site-Specific Labeling of Biomolecules via Oxime Ligation
The reaction between the aminooxy group of this compound and an aldehyde or ketone on a target biomolecule results in the formation of a highly stable oxime bond. This reaction, known as oxime ligation, is a powerful tool for the site-specific labeling of proteins, peptides, and other biomolecules. nih.govnih.gov The reaction is highly chemoselective, proceeding under mild, aqueous conditions, which is crucial for maintaining the integrity and function of biological macromolecules. nih.gov
The kinetics of oxime formation can be significantly enhanced by the use of catalysts such as aniline (B41778), allowing for efficient labeling at neutral pH and low reactant concentrations. nih.gov The stability of the resulting oxime bond is a key advantage over other linkages like hydrazones, making it ideal for applications requiring long-term stability. nih.gov
Key Features of Oxime Ligation with Alkoxyamines:
| Feature | Description |
| Chemoselectivity | Highly specific reaction between the aminooxy group and carbonyls (aldehydes or ketones), minimizing side reactions with other functional groups present in biomolecules. |
| Stability | The resulting oxime bond is significantly more stable than imine or hydrazone linkages, particularly at physiological pH. nih.gov |
| Reaction Conditions | The ligation can be performed in aqueous buffers under mild pH and temperature conditions, preserving the native structure and function of biomolecules. |
| Catalysis | The reaction rate can be accelerated by nucleophilic catalysts like aniline, enabling efficient conjugation at low concentrations. nih.gov |
Construction of Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. nih.govnjbio.com The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, efficacy, and safety. researchgate.net
Hydroxylamine-containing linkers, which can be derived from precursors like this compound, are utilized in the construction of ADCs. The aminooxy group provides a reactive handle for conjugation to an antibody that has been engineered to contain a carbonyl group. This allows for the site-specific attachment of the drug-linker moiety, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR). nih.gov The stability of the oxime bond ensures that the cytotoxic payload remains attached to the antibody while in circulation, only to be released upon internalization into the target cancer cell. nih.gov
Functionalization of Peptides and Proteins
The ability to selectively modify peptides and proteins is essential for a wide range of applications, including the development of therapeutic peptides, the study of protein function, and the creation of protein-based biomaterials. nih.govnih.gov this compound and other alkoxyamines serve as valuable reagents for the N-terminal modification of peptides and proteins. nih.govrsc.org
By introducing a carbonyl group at the N-terminus of a peptide or protein, it becomes possible to conjugate a variety of molecules, including fluorescent dyes, polyethylene glycol (PEG), and other bioactive molecules, through oxime ligation. This strategy allows for the precise control over the site of modification, leading to well-defined and homogeneous bioconjugates. The tert-butoxyethyl group in this compound can also serve as a protective group that can be removed under specific conditions to reveal a reactive hydroxyl group for further functionalization.
Click Chemistry Methodologies
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for the synthesis of complex molecules and bioconjugates. nih.govexlibrisgroup.com The hydroxylamine functionality of this compound can be incorporated into bifunctional linkers that also contain a "click-able" handle, such as an azide or an alkyne.
Integration into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click chemistry reaction, forming a stable triazole ring from an azide and a terminal alkyne. nih.govnih.gov this compound can be chemically modified to include either an azide or an alkyne group. Such a bifunctional molecule can first be attached to a biomolecule via oxime ligation, and the newly introduced click handle can then be used to attach another molecule of interest through CuAAC. researchgate.net
This two-step approach allows for the modular construction of complex bioconjugates. For instance, a protein can be labeled with an alkyne-modified this compound derivative, followed by the attachment of an azide-containing fluorescent probe or drug molecule via CuAAC.
Copper-Free Click Reactions for Biocompatible Applications
A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. thermofisher.cn This has led to the development of copper-free click chemistry reactions, which rely on strain-promoted azide-alkyne cycloaddition (SPAAC). thermofisher.cnnih.gov In SPAAC, a strained cyclooctyne reacts rapidly with an azide without the need for a metal catalyst. nih.govnih.gov
Derivatives of this compound can be synthesized to incorporate a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). These bifunctional linkers can be conjugated to biomolecules through the hydroxylamine group, introducing the strained alkyne for a subsequent copper-free click reaction with an azide-modified molecule. researchgate.netthermofisher.com This approach is particularly valuable for labeling and tracking biomolecules in living cells and organisms, where the absence of a toxic catalyst is paramount. thermofisher.cn
Comparison of CuAAC and Copper-Free Click Chemistry:
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Free Click Chemistry (e.g., SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Biocompatibility | Limited by copper cytotoxicity thermofisher.cn | High, suitable for in vivo applications thermofisher.cnnih.gov |
| Reaction Rate | Generally very fast | Can be slower than CuAAC, but recent developments have produced very fast-reacting strained alkynes researchgate.net |
| Reactants | Terminal alkyne and azide | Strained alkyne and azide nih.gov |
Peptide and Peptidomimetic Synthesis
This compound serves as a valuable reagent in the specialized field of peptide chemistry, particularly in strategies involving the introduction and protection of hydroxylamine functionalities during Solid-Phase Peptide Synthesis (SPPS).
Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the stepwise assembly of amino acids into a peptide chain requires the use of protecting groups to prevent unwanted side reactions. newdrugapprovals.orggoogle.comnewdrugapprovals.orggoogle.com The tert-butoxyethyl moiety of this compound functions as a protecting group for the hydroxylamine's oxygen atom. When this reagent is used to incorporate a hydroxylamine group into a peptide, the tert-butoxyethyl group shields the oxygen's reactivity throughout the synthesis, and its removal is orchestrated as part of a broader deprotection strategy.
The concept of orthogonality is fundamental to modern SPPS, allowing for the selective removal of one type of protecting group in the presence of others using distinct chemical conditions. newdrugapprovals.orgnewdrugapprovals.orggoogle.comgoogle.com The most prevalent orthogonal scheme in SPPS is the Fmoc/tBu strategy. newdrugapprovals.orggoogle.com In this approach, the temporary Nα-amino protecting group, 9-fluorenylmethyloxycarbonyl (Fmoc), is removed at each cycle with a mild base, typically a piperidine solution. newdrugapprovals.orggoogleapis.com In contrast, permanent side-chain protecting groups, such as the tert-butyl (tBu) group, are stable to these basic conditions and are removed only at the end of the synthesis using a strong acid. newdrugapprovals.org
The tert-butoxyethyl group fits seamlessly into this orthogonal strategy. It is an ether-based protecting group that exhibits stability under the basic conditions required for Fmoc removal. Therefore, it can protect a hydroxylamine functionality on a peptide side chain without being affected by the repeated deprotection cycles of the main peptide backbone. Its removal is reserved for the final acid-mediated cleavage step, ensuring the integrity of the protected hydroxylamine throughout the chain elongation process. newdrugapprovals.org
The removal of the tert-butoxyethyl protecting group is achieved under strong acid-labile conditions, a process known as acidolysis. This is typically performed concurrently with the final cleavage of the peptide from the solid support and the deprotection of other acid-sensitive side-chain groups (e.g., tBu, Trt). newdrugapprovals.org
The standard reagent for this cleavage is Trifluoroacetic Acid (TFA), usually in high concentrations (e.g., 95%). newdrugapprovals.org The mechanism involves protonation of the ether oxygen atom, followed by cleavage of the C-O bond to release the deprotected hydroxyl group and a stable tert-butyl cation. google.com This cation is a reactive electrophile that can cause unwanted alkylation of sensitive amino acid residues, particularly tryptophan and methionine. google.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the carbocations.
Table 1: Typical Cleavage Conditions for Tert-butoxyethyl Group
| Reagent/Component | Purpose | Typical Concentration |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Primary cleavage reagent (strong acid) | 90-95% |
| Scavengers (e.g., Triisopropylsilane, 1,2-Ethanedithiol, Thioanisole) | Trap reactive carbocations | 1-5% |
The selectivity of this cleavage is excellent within the Fmoc/tBu orthogonal scheme. The acidic conditions are highly specific for tert-butyl-based and other acid-labile groups, leaving acid-stable protecting groups and the peptide bonds of the main chain intact.
Synthesis of Hydroxylamine-Containing Peptides
Beyond its role in protection, this compound is a key reagent for directly introducing a protected hydroxylamine moiety into a peptide structure. This modification is valuable for creating peptidomimetics or peptides with novel binding or chelating properties.
The primary amine of this compound can act as a nucleophile, reacting with an activated carboxylic acid to form a stable hydroxamic acid ether linkage. In the context of peptide synthesis, this reaction can be performed on the solid support to modify side-chain carboxyl groups, such as those on aspartic acid (Asp) or glutamic acid (Glu) residues. The side-chain carboxyl group is first activated (e.g., using standard peptide coupling reagents like HBTU or DIC), and then reacted with this compound to append the protected hydroxylamine functionality. The resulting modified peptide can then be deprotected under standard acidic cleavage conditions as described previously.
Pharmaceutical and Agrochemical Intermediates
This compound is recognized as a versatile chemical intermediate for the production of complex organic molecules, including those with significant biological activity. Its bifunctional nature—a nucleophilic amine at one end and a protected hydroxyl group at the other—makes it a strategic building block in multi-step syntheses.
Role in the Production of Active Pharmaceutical Ingredients (APIs)
A significant industrial application of this compound is its use as a key intermediate in the manufacture of the Active Pharmaceutical Ingredient (API) Binimetinib. newdrugapprovals.orgnewdrugapprovals.org Binimetinib (trade name Mektovi) is a potent and selective MEK inhibitor used in oncology for the treatment of certain types of cancer, such as BRAF mutation-positive melanoma. newdrugapprovals.orgnewdrugapprovals.org
In the synthesis of Binimetinib, this compound is used to introduce the side chain that is critical for the drug's activity. google.comgoogle.com According to published patents, the synthesis involves reacting an activated carboxylic acid derivative of the benzimidazole core with this compound. google.com This step forms the protected precursor, 6-(4-Bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid-(2-tert-butoxyethoxy)-amide. google.comgoogle.com In a subsequent step, the tert-butoxyethyl protecting group is cleaved under acidic conditions to yield the final API, which features a (2-hydroxyethoxy)-amide side chain. This industrial process highlights the compound's crucial role in constructing a specific, biologically active portion of a modern therapeutic agent. google.com
Table 2: Use of this compound in Binimetinib Synthesis
| Reactant | Reagent | Product (Protected Intermediate) |
|---|
Synthesis of Agrochemical Compounds
While detailed public research on the direct use of this compound in the synthesis of specific commercial agrochemicals is limited, its role as an intermediate is recognized within the agrochemical industry. researchgate.net The hydroxylamine functionality is a key building block for various classes of pesticides, including herbicides, fungicides, and insecticides. The tert-butoxyethyl group in this compound can influence the solubility, stability, and biological activity of the final agrochemical product.
The general synthetic utility of hydroxylamine derivatives in creating novel insecticidal compounds has been noted in broader chemical research. rsc.org Although not specifically mentioning this compound, these studies highlight the importance of the hydroxylamine core structure in developing new and effective pest control agents. The development of novel diacylhydrazine derivatives as insecticides, for instance, showcases the chemical space where hydroxylamine derivatives are actively explored. nih.gov
Table 1: Potential Applications of this compound in Agrochemical Synthesis
| Agrochemical Class | Potential Role of this compound |
| Herbicides | Formation of oxime or N-alkoxyamide linkages in herbicidal molecules. |
| Fungicides | Incorporation into fungicidal compounds containing N-O bonds. |
| Insecticides | Synthesis of complex insecticidal molecules where the tert-butoxyethyl group can modulate bioactivity. |
Design and Synthesis of Prodrugs
The design of prodrugs is a critical strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. ucm.es Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This compound can serve as a versatile linker or promoiety in the design of such prodrugs, particularly for drugs containing carboxylic acid or carbonyl functional groups.
The hydroxylamine group can react with a carboxylic acid on a drug molecule to form a hydroxamic acid or with a ketone or aldehyde to form an oxime. These linkages can be designed to be stable under physiological conditions but cleavable by specific enzymes or under certain physiological conditions to release the active drug. The tert-butoxyethyl group can be used to modulate the lipophilicity of the prodrug, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
While specific examples of marketed prodrugs utilizing this compound are not readily found in publicly available literature, the principles of prodrug design support its potential application. For instance, the development of mutual prodrugs, where two different drugs are linked together, often employs spacer or linker molecules to ensure proper release of both active agents. nih.gov The structural characteristics of this compound make it a candidate for such linker applications in the development of novel anti-inflammatory, anticancer, or antiviral prodrugs. scienceopen.comnih.govlookchem.com
Table 2: Potential Prodrug Linkages with this compound
| Functional Group on Drug | Resulting Linkage with this compound | Potential Therapeutic Area |
| Carboxylic Acid | Hydroxamic Acid | Anti-inflammatory, Anticancer |
| Ketone/Aldehyde | Oxime | Antiviral, Antibacterial |
Materials Science and Polymer Chemistry
The reactivity of the hydroxylamine group makes this compound a valuable tool in materials science and polymer chemistry for the modification and synthesis of novel materials.
Functionalization of Polymeric Materials
Polymer grafting is a technique used to modify the surface properties of a polymer by attaching new polymer chains. nih.gov this compound can be used to introduce reactive functional groups onto a polymer backbone. For example, the hydroxylamine can react with polymers containing ester or anhydride groups to introduce N-alkoxyamide functionalities. These new functional groups can then be used for further modifications, such as attaching biomolecules or other polymers. This "grafting to" approach allows for precise control over the surface chemistry of the material. nih.gov
Synthesis of Novel Monomers and Polymers
This compound can be used as a monomer or a co-monomer in polymerization reactions to create novel polymers with unique properties. For instance, it can be incorporated into polyamide or polyurethane chains to introduce the tert-butoxyethyl ether linkage. This can affect the polymer's thermal stability, solubility, and mechanical properties. While specific examples of polymers synthesized from this particular hydroxylamine are not widely reported, the general principles of polymer chemistry suggest its potential in creating functional polymers.
Surface Modification and Immobilization
The modification of surfaces is crucial for a wide range of applications, including biocompatible materials, sensors, and catalysts. nih.gov this compound can be used to modify the surface of materials like silica (B1680970). nih.gov The hydroxylamine can react with silanol groups on the silica surface, creating a covalent linkage and introducing the tert-butoxyethyl functionality. This modification can alter the hydrophobicity of the surface and provide a handle for the subsequent immobilization of other molecules.
A key application of surface modification is the immobilization of biomolecules, such as enzymes and antibodies. pharmaffiliates.comresearchgate.net The functional group introduced by this compound can be used to covalently attach these biomolecules to a surface. For example, the hydroxylamine group can react with aldehyde or ketone groups on a biomolecule to form a stable oxime linkage. This oriented immobilization is critical for maintaining the biological activity of the immobilized molecule, which is essential for applications in biosensors and biocatalysis. mdpi.com
Table 3: Applications in Materials Science and Polymer Chemistry
| Application | Description |
| Polymer Functionalization | Introduction of reactive N-alkoxyamide groups onto polymer backbones for further modification. |
| Novel Monomer Synthesis | Use as a building block for creating polymers with tailored properties such as solubility and thermal stability. |
| Surface Modification | Altering the surface properties of materials like silica to control hydrophobicity and provide attachment points. |
| Biomolecule Immobilization | Covalent attachment of enzymes and antibodies to surfaces for applications in biosensors and biocatalysis. |
Analytical and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques
Spectroscopy is a cornerstone of chemical analysis, providing insights into the molecular structure, functional groups, and electronic properties of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules like O-(2-Tert-butoxyethyl)hydroxylamine. weebly.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.
In a typical ¹H NMR spectrum of this compound, specific signals would correspond to the different types of protons present in the molecule. For instance, the nine equivalent protons of the tert-butyl group would produce a distinct singlet peak. The methylene (B1212753) protons adjacent to the oxygen atom and the other methylene protons adjacent to the hydroxylamine (B1172632) group would each exhibit unique signals, likely as triplets due to spin-spin coupling with their neighbors. The protons of the hydroxylamine group itself would also produce a characteristic signal.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a separate signal, confirming the presence of the tert-butyl group, the two distinct methylene carbons, and their connectivity.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structural assignment by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. researchgate.netnd.eduyoutube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| (CH₃)₃C- | ~1.2 | ~27 |
| -C(CH₃)₃ | - | ~73 |
| -O-CH₂- | ~3.7 | ~68 |
| -CH₂-ONH₂ | ~3.9 | ~75 |
| -ONH₂ | Variable | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. whitman.edu For this compound, which has a molecular formula of C₆H₁₅NO₂ and a molecular weight of approximately 133.19 g/mol , MS analysis provides crucial confirmation of its identity. alfa-chemistry.comnih.gov
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion provides a unique fingerprint that helps in structural elucidation. Common fragmentation pathways for ethers and amines can be expected. For instance, the loss of a tert-butyl group ([M-57]⁺) or cleavage of the C-O or O-N bonds would result in characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the tert-butoxyethyl and hydroxylamine moieties. researchgate.netnih.gov
Table 2: Key Ions in the Mass Spectrum of this compound
| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |
| [C₆H₁₅NO₂]⁺ | ~133 | Molecular Ion (M⁺) |
| [C₂H₇NO₂]⁺ | ~77 | Loss of tert-butyl radical |
| [C₄H₉O]⁺ | ~73 | tert-butoxy (B1229062) cation |
| [C₄H₉]⁺ | ~57 | tert-butyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. dummies.com In this compound, characteristic absorption bands in the IR spectrum would confirm the presence of key functional groups. libretexts.orglibretexts.org
The N-H stretching vibrations of the primary amine group (-NH₂) would typically appear as one or two bands in the region of 3300-3500 cm⁻¹. youtube.com The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹. dummies.com A strong band corresponding to the C-O stretching vibration of the ether linkage would be expected in the 1000-1300 cm⁻¹ region. core.ac.uk The O-H stretching of the hydroxylamine group might also be visible, often as a broad band.
Raman spectroscopy, which relies on the scattering of light, provides complementary information. researchgate.net While strong in the IR spectrum, the N-H and O-H stretches are often weaker in the Raman spectrum. Conversely, the C-C and C-H symmetric vibrations may show strong Raman signals. Together, the IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of the amine, ether, and alkyl functionalities.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300-3500 | Medium |
| C-H | Stretch | 2850-3000 | Strong |
| C-O | Stretch | 1000-1300 | Strong |
| N-H | Bend | 1590-1650 | Variable |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.org Molecules containing non-bonding electrons (n electrons), like the oxygen and nitrogen atoms in this compound, and sigma bonds (σ electrons) can undergo n → σ* and σ → σ* transitions. learnbin.netyoutube.com
Saturated compounds like this compound, which lack chromophores with π-systems, typically exhibit absorptions in the far-UV region (below 200 nm). The n → σ* transitions, involving the excitation of a non-bonding electron to an anti-bonding sigma orbital, are of lower energy than σ → σ* transitions and may be observable with standard UV-Vis spectrophotometers. upenn.edu However, these absorptions are generally weak. The primary utility of UV-Vis spectroscopy for this compound is often to confirm the absence of conjugated systems or other chromophores that would absorb at longer wavelengths. stackexchange.com
Chromatographic Methods for Purity and Isolation
Chromatographic techniques are essential for separating components of a mixture, allowing for the purification and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive technique for the analysis and purification of non-volatile compounds. nih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase.
The purity of a synthesized batch of this compound can be determined by analyzing the sample and observing the chromatogram. A pure sample should ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative assessment of purity.
Because hydroxylamine and its derivatives may lack a strong UV chromophore, derivatization with a UV-active reagent is often necessary for sensitive detection. humanjournals.comresearchgate.netrsc.org This involves reacting the analyte with a compound that attaches a chromophore, making it easily detectable by a standard UV-Vis detector. This approach significantly enhances the sensitivity and selectivity of the HPLC method for trace-level analysis and purity determination. asianjpr.com
Table 4: Typical HPLC Parameters for the Analysis of this compound (Post-Derivatization)
| Parameter | Condition |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol |
| Detector | UV-Vis (at the λmax of the derivative) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, a review of publicly available scientific literature and databases reveals a notable absence of specific, detailed research findings for the direct analysis of this compound by gas chromatography.
In general, the analysis of hydroxylamines by GC can be challenging due to their polarity and potential for thermal instability. These characteristics can lead to poor peak shape, low response, and decomposition within the GC system. To address these issues, derivatization is a common strategy employed for the GC analysis of compounds containing hydroxylamine functionalities. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. Common derivatization reagents for polar functional groups include silylating agents, which replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.
While no specific GC methods for this compound have been published, a hypothetical approach would likely involve derivatization followed by analysis on a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. A flame ionization detector (FID) would be a suitable choice for detection due to the presence of carbon atoms in the molecule. The retention time would be dependent on the specific column, temperature program, and carrier gas flow rate used.
Without experimental data, a data table for GC analysis cannot be constructed. Researchers seeking to develop a GC method for this compound would need to perform systematic studies to optimize derivatization conditions and chromatographic parameters.
Thin-Layer Chromatography (TLC)
However, based on the general principles of TLC and the analysis of related alkoxyamines, a suitable TLC system can be proposed. For a compound with the polarity of this compound, a normal-phase TLC approach would be appropriate. This typically involves a polar stationary phase, most commonly silica (B1680970) gel (SiO₂), and a mobile phase of lower polarity.
The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or diethyl ether) is often used. The ratio of these solvents would need to be optimized to achieve a retention factor (Rf) value that allows for clear separation from other components in a mixture. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Visualization of the spot on the TLC plate would be necessary as this compound is not colored. This can be achieved by using TLC plates containing a fluorescent indicator (e.g., F254), where the compound will appear as a dark spot under UV light (254 nm). Alternatively, staining with a developing agent such as phosphomolybdic acid or potassium permanganate (B83412) solution, followed by gentle heating, could be used to visualize the spot. researchgate.net
A hypothetical data table for the TLC analysis of this compound is presented below, based on typical conditions for similar compounds. It is important to note that these are estimated values and would require experimental verification.
| Stationary Phase | Mobile Phase (v/v) | Estimated Rf | Visualization Method |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | 0.4 - 0.6 | UV light (254 nm) / Phosphomolybdic acid stain |
Crystallography and Solid-State Analysis
Crystallographic techniques, particularly X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
X-Ray Diffraction (XRD) for Crystal Structure Determination
As of the latest available data, there are no published reports of the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.
For a crystal structure to be determined, the compound must first be obtained in a crystalline form suitable for single-crystal XRD analysis. This often involves screening various solvents and crystallization techniques. If a suitable crystal were obtained, XRD analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which would be expected for the hydroxylamine moiety. This information is invaluable for understanding the compound's solid-state packing and its physical properties.
Thermal Analysis (e.g., TGA, DSC)
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures changes in mass, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions.
A search of scientific literature indicates that no specific thermal analysis studies (TGA or DSC) have been published for this compound. Therefore, experimental data on its melting point, boiling point under various pressures, heat of fusion, and thermal decomposition profile are not available in peer-reviewed sources. While some commercial supplier websites list a predicted boiling point, this information has not been experimentally verified in a research context. alfa-chemistry.com
In a hypothetical TGA analysis, one would expect to observe a mass loss corresponding to the volatilization of the compound. The onset of this mass loss would provide an indication of its boiling point or sublimation temperature under the experimental conditions. Any decomposition would be evident as a mass loss at higher temperatures, and the TGA curve would reveal the temperature range over which decomposition occurs and the mass of any residue.
A DSC analysis would be expected to show an endothermic peak corresponding to the melting of the solid, if the compound is a solid at room temperature, and another endothermic event corresponding to its boiling. The presence of exothermic peaks could indicate decomposition or other chemical reactions occurring upon heating.
Without experimental data, a data table for the thermal analysis of this compound cannot be provided.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on O-(2-Tert-butoxyethyl)hydroxylamine are not readily found.
Electronic Structure and Bonding Analysis
A comprehensive analysis of the electronic structure and bonding of this compound, which would involve methods like Density Functional Theory (DFT) or ab initio calculations, has not been specifically reported. Such studies would provide insights into the distribution of electron density, the nature of its chemical bonds (N-O, C-O, C-N, etc.), and the molecular orbitals, which are crucial for understanding its reactivity. For the parent compound, hydroxylamine (B1172632) (NH₂OH), such calculations have been performed, revealing a pyramidal geometry at the nitrogen atom. wikipedia.orgresearchgate.net
Reaction Pathway and Transition State Calculations
The elucidation of reaction mechanisms through computational means is a powerful tool in chemistry. For this compound, such detailed computational studies appear to be absent from the available literature.
Elucidation of Reaction Mechanisms
While this compound is used in chemical synthesis, the specific mechanisms of its reactions have not been detailed through computational methods in published research. lookchem.com Theoretical investigations of related, simpler hydroxylamines have been conducted to understand their thermal decomposition and reaction pathways. researchgate.net
Prediction of Reactivity and Selectivity
Computational models can predict how a molecule will react and the selectivity of its reactions. However, no specific predictive studies on the reactivity and selectivity of this compound using computational chemistry have been published.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. There are no specific MD simulation studies reported for this compound to analyze its behavior in different environments, such as in solution. Such simulations for similar molecules, like tert-butyl alcohol, have been used to investigate their hydration properties. researchgate.net
Interactions in Solution and Biological Systems
The structure of this compound, featuring an aminooxy group (-ONH2), an ether linkage (-O-), and a bulky tert-butyl group, dictates its interactions in solution and with biological molecules. These interactions are governed by a combination of hydrogen bonding, dipole-dipole forces, and hydrophobic effects.
Hydrogen Bonding: The primary amine of the hydroxylamine group contains two hydrogen atoms that can act as hydrogen bond donors. The nitrogen and the two oxygen atoms (one from the hydroxylamine and one from the ether) can act as hydrogen bond acceptors. This capability allows the molecule to interact with polar solvents like water and with the functional groups commonly found in the active sites of enzymes or receptors, such as carbonyls, hydroxyls, and amines.
Dipole-Dipole Interactions: The presence of electronegative oxygen and nitrogen atoms creates a molecular dipole moment, enabling dipole-dipole interactions with other polar molecules.
Hydrophobic Interactions: The nonpolar tert-butyl group and the ethyl chain contribute to the molecule's hydrophobicity. In aqueous environments, this part of the molecule is likely to participate in hydrophobic interactions, associating with nonpolar residues in proteins or partitioning into lipid bilayers.
Computational studies on related compounds, such as hydroxylammonium-based ionic liquids, have highlighted the significant role of hydroxyl groups in molecular interactions, particularly with gases like CO2. nih.gov Similarly, research on N,N,O-trisubstituted hydroxylamines as bioisosteres in medicinal chemistry demonstrates that the hydroxylamine moiety influences key parameters like lipophilicity and metabolic stability. nih.gov These studies suggest that the specific arrangement of functional groups in this compound would lead to a complex interplay of hydrophilic and hydrophobic interactions, defining its solubility, permeability, and potential biological targets.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing a qualitative understanding of how a molecule's chemical structure relates to its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical equations that correlate chemical structure with a biological or chemical endpoint.
While specific SAR or QSAR models for this compound are not documented in peer-reviewed literature, its use as a versatile reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals suggests that its structural features are of significant interest. lookchem.com A QSAR study would typically involve synthesizing a library of analogs by modifying the core structure of this compound and then correlating these structural changes with changes in a measured activity (e.g., enzyme inhibition, receptor binding, or toxicity).
For instance, in the discovery of new therapeutics, QSAR models are frequently built for classes of compounds like hydroxyethylamine analogs or sulfonamides to predict their efficacy and optimize their structures for better activity and selectivity. nih.govnih.gov
In Silico Prediction of Biological and Chemical Properties
In the absence of experimental data, in silico (computational) methods are used to predict a compound's physicochemical and biological properties based on its structure. These predictions are crucial for initial screening and for building QSAR models. The PubChem database provides a range of computationally predicted properties for this compound (CID 46856370). nih.gov
These descriptors are the foundational elements for any QSAR model. For example, the predicted LogP (a measure of lipophilicity) and the Topological Polar Surface Area (TPSA) are critical predictors of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A QSAR model for a series of analogs based on this compound would use these and other calculated descriptors to build a predictive equation for a specific biological endpoint.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H15NO2 | nih.gov |
| Molecular Weight | 133.19 g/mol | chemicalbook.com |
| XLogP3 | 0.6 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | nih.gov |
| pKa (strongest acidic) | 12.91 | nih.gov |
| pKa (strongest basic) | 5.79 | nih.gov |
| Physiological Charge | 0 | nih.gov |
| Refractivity | 37.18 m³/mol | nih.gov |
This table is interactive. You can sort and filter the data.
These predicted values provide a preliminary assessment of the molecule's behavior. The positive XLogP3 value suggests a slight preference for lipid environments over aqueous ones. The TPSA is within a range often associated with good oral bioavailability. The presence of both hydrogen bond donors and acceptors confirms its ability to engage in these interactions, which is critical for biological activity. nih.gov These in silico predictions serve as a critical starting point for further experimental investigation and for the potential future development of SAR and QSAR models.
Derivatives and Analogues of O 2 Tert Butoxyethyl Hydroxylamine
Variations in the Alkyl Chain
The two-carbon ethylene (B1197577) chain that separates the alkoxy and hydroxylamine (B1172632) functionalities serves as a critical spacer. Its length, branching, and composition are pivotal in defining the molecule's reactivity and interaction with other chemical species.
The length and branching of the alkyl chain in O-alkylhydroxylamines have a significant influence on their chemical behavior, primarily through steric and electronic effects.
Chain Length: Extending the ethylene chain to a propylene (B89431) or butylene chain can influence the molecule's flexibility and the steric accessibility of the hydroxylamine group. Longer chains can increase the hydrophobicity of the molecule. In related systems, increasing alkyl chain length has been shown to affect physical properties such as mesophase stability in liquid crystals and can alter the self-assembly of molecules in solution. mdpi.com For alkoxyamines used in nitroxide-mediated polymerization (NMP), the stability of the crucial C-O bond is influenced by the nature of the alkyl fragment. researchgate.net
Branching: The introduction of alkyl branches on the spacer chain, for instance, creating a propylene or isobutylene (B52900) linkage, introduces significant steric hindrance around the hydroxylamine moiety. This increased bulk can impede the approach of reactants to the nitrogen atom, thereby decreasing reaction rates. libretexts.org In some contexts, however, branching is critical for achieving a specific molecular conformation required for biological activity. For example, studies on ethanolamine (B43304) derivatives have shown that a branched alkyl group can enforce a specific bioactive torsion angle necessary for binding to a target protein, an effect not seen with unbranched analogues. acs.org Conversely, branching in the alkyl chains of ionic liquids has been observed to decrease water solubility in the ionic liquid phase, which is attributed to steric effects that hinder the accessibility of water to the polar regions of the molecule. nih.gov
Table 1: Predicted Impact of Alkyl Chain Modifications on Reactivity This table presents a conceptual overview of expected trends based on established chemical principles.
| Modification | Chain Structure | Primary Effect | Predicted Impact on Reactivity |
|---|---|---|---|
| Chain Elongation | -(CH₂)₃- | Increased Flexibility & Hydrophobicity | Minor decrease in reactivity due to potential for intramolecular interactions. |
| -(CH₂)₄- | Further Increased Flexibility & Hydrophobicity | Potential for more significant changes in solubility and reaction kinetics. | |
| Chain Branching | -CH(CH₃)CH₂- | Steric Hindrance | Significant decrease in the rate of reactions at the nitrogen center. |
| -C(CH₃)₂CH₂- | High Steric Hindrance | Very low reactivity at the nitrogen; may favor alternative reaction pathways. |
The parent molecule, O-(2-Tert-butoxyethyl)hydroxylamine, already contains a heteroatom—an ether oxygen—within its alkyl spacer. This feature significantly influences its properties compared to a simple O-alkylhydroxylamine. The ether linkage increases the molecule's polarity and potential for hydrogen bonding, affecting its solubility and coordination properties.
Further modifications can include replacing the ether oxygen with other heteroatoms, such as sulfur or nitrogen, to create thioether or amino linkages, respectively. The presence of a heteroatom, particularly in the alpha position relative to the alkoxyamine's N-O-C carbon, can have a pronounced effect on bond stability. Research on alkoxyamine homolysis has shown that such heteroatoms can stabilize the N-O-C bond, making the alternative N-O bond cleavage less favorable. researchgate.net This can be a critical factor in applications like controlled radical polymerization, where the reversible cleavage of the C-O bond is the key mechanistic step.
Modifications of the Tert-Butyl Group
The tert-butyl group serves as a bulky protecting group for the ether oxygen. Its primary roles are to provide steric protection and electronic stabilization. Modifying this group is a key strategy for tuning the stability and reactivity of the entire molecule.
The tert-butyl group exerts its influence through two main mechanisms:
Steric Effect: As a large, branched alkyl group, it provides significant steric bulk. This bulk can physically hinder reactions at or near the oxygen atom. The size of alkyl groups is a well-understood factor in reaction kinetics, with larger groups generally slowing reactions due to steric hindrance. libretexts.orgdeepdyve.com
Electronic Effect: Alkyl groups are known to be electron-donating through an inductive effect (+I effect). ucalgary.calibretexts.org The tert-butyl group, with its three methyl substituents, is a stronger electron donor than smaller, unbranched alkyl groups. This donation of electron density to the ether oxygen can influence the polarity and reactivity of the adjacent C-O bond.
Replacing the tert-butyl group with other alkyl substituents allows for a systematic variation of these effects. For instance, substitution with a smaller group like ethyl would reduce steric hindrance but also lessen the inductive electron-donating effect. Conversely, using an even bulkier group like neopentyl would further increase the steric shielding. The choice of the alkyl group is therefore a compromise between desired stability and reactivity. rsc.org
Table 2: Comparison of Steric and Electronic Properties of O-Alkyl Groups
| Alkyl Group | Structure | Relative Steric Bulk | Inductive Effect |
|---|---|---|---|
| Methyl | -CH₃ | Low | Weakly Donating |
| Ethyl | -CH₂CH₃ | Moderate | Donating |
| Isopropyl | -CH(CH₃)₂ | High | Strongly Donating |
| Tert-butyl | -C(CH₃)₃ | Very High | Very Strongly Donating |
In synthetic chemistry, a wide array of protecting groups for hydroxyl functionalities are available, each with its own unique stability profile and deprotection conditions. organic-chemistry.org This allows for orthogonal protection strategies, where one group can be selectively removed in the presence of others. While the tert-butyl group is cleaved under acidic conditions, other groups offer different removal options.
Common alternatives include:
Benzyl (Bn): This group is stable to both acidic and basic conditions but can be removed by hydrogenolysis.
Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Tert-butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS) are common choices. They are generally stable to a wide range of conditions but are readily cleaved by fluoride (B91410) ion sources (e.g., TBAF). libretexts.org
Trityl (Tr): The triphenylmethyl group is very bulky and is removed under mildly acidic conditions. libretexts.org
N,N'-di-tert-butoxycarbonyl ((Boc)₂NOH): This reagent can be used to form a protected hydroxylamine that can later be deprotected. A key advantage of this method is that it avoids the use of hazardous reagents like hydrazine (B178648) in the synthesis of alkoxyamines. nih.gov
Table 3: Common Protecting Groups for Hydroxylamines and Their Cleavage Conditions
| Protecting Group | Abbreviation | Common Reagents for Cleavage | Stability |
|---|---|---|---|
| Tert-butyl | tBu | Strong Acid (e.g., TFA, HCl) | Stable to Base, Hydrogenolysis |
| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Stable to Acid, Base |
| Tert-butyldimethylsilyl | TBDMS | F⁻ (e.g., TBAF), Acid | Stable to Base |
| Trityl | Tr | Mild Acid | Stable to Base, Hydrogenolysis |
| Carbobenzyloxy | Cbz | Hydrogenolysis, Strong Acid/Base | Stable to Mild Acid/Base |
N-Substituted O-(2-Tert-butoxyethyl)hydroxylamines
The nitrogen atom of the hydroxylamine moiety is a primary site for substitution, allowing for the creation of a vast array of derivatives with diverse functionalities. These substitutions typically involve the formation of N-alkyl, N-aryl, or N-acyl bonds.
N-Alkylation and N-Arylation: The nucleophilic nitrogen can be alkylated using alkyl halides or via reductive amination. The synthesis of N-alkylhydroxylamines is a fundamental transformation in organic chemistry. acs.org Similarly, N-arylation can be achieved through cross-coupling reactions, often catalyzed by transition metals like palladium or copper, to link an aryl group to the nitrogen. organic-chemistry.org The resulting N-substituted derivatives can serve as important reagents themselves. For instance, novel N-alkyl-hydroxylamine reagents have been designed for use in iron-catalyzed amination reactions to synthesize medicinally relevant secondary and tertiary amines. chemrxiv.orgethz.ch
N-Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, yields N-acyl derivatives. These compounds, also known as hydroxamic acid ethers, are a significant class of molecules. The synthesis of N-acyl-O-alkylhydroxylamines can be achieved through the direct acylation of the O-alkylhydroxylamine or by alkylating a hydroxamic acid. zenodo.org
These N-substitution reactions provide a pathway to more complex molecules, incorporating the this compound scaffold into larger structures for various applications in medicinal chemistry and materials science.
Synthesis and Reactivity of N-Alkylated/Arylated Derivatives
The synthesis of N-alkylated and N-arylated derivatives of this compound involves the formation of a new bond to the nitrogen atom of the parent hydroxylamine. Several general strategies applicable to the synthesis of N,N,O-trisubstituted hydroxylamines can be adapted for this purpose.
One of the primary methods for N-alkylation is reductive amination . This powerful technique involves the reaction of the parent this compound with an aldehyde or ketone in the presence of a reducing agent. This approach is widely used for the synthesis of N,O-disubstituted and trisubstituted hydroxylamines. For instance, the commercial synthesis of some complex pharmaceutical agents employs reductive amination to construct the trisubstituted hydroxylamine moiety. nih.gov
Another significant route to these derivatives is through palladium-catalyzed cross-coupling reactions . These methods offer a versatile and efficient way to form C-N bonds. For example, palladium-catalyzed reactions can be used for the O-arylation of hydroxylamine equivalents, and similar principles can be applied for N-arylation. organic-chemistry.org The synthesis of sterically hindered O-tert-alkyl-N,N-disubstituted hydroxylamines has been achieved through palladium catalysis, showcasing the broad applicability of this approach. nih.gov
The reactivity of these N-alkylated and N-arylated derivatives is largely dictated by the nature of the substituents on the nitrogen atom and the inherent properties of the N-O bond. This bond can be susceptible to cleavage under certain reductive conditions, a factor that must be considered during synthetic planning. nih.gov The nitrogen atom, bearing both an alkoxy group and alkyl/aryl substituents, can exhibit unique nucleophilic and electronic properties, influencing its participation in subsequent chemical transformations.
| Synthesis Method | Description | Key Features |
| Reductive Amination | Reaction of this compound with an aldehyde or ketone in the presence of a reducing agent. | Powerful strategy for creating N,O-disubstituted and trisubstituted hydroxylamines. nih.gov |
| Palladium-Catalyzed Cross-Coupling | Formation of a C-N bond using a palladium catalyst to couple the hydroxylamine with an alkyl or aryl halide/pseudohalide. | High efficiency and broad substrate scope. nih.govorganic-chemistry.org |
| Direct N-O Bond Formation | Reaction of magnesium amides with perester electrophiles. | Useful for synthesizing O-tert-butyl-N,N-disubstituted hydroxylamines. researchgate.net |
Applications in Specialized Reactions
The N-alkylated and N-arylated derivatives of this compound are valuable intermediates and reagents in a variety of specialized chemical reactions. Their utility stems from the unique combination of the tert-butoxyethyl group, which can impart solubility and steric bulk, and the reactive hydroxylamine functionality.
These derivatives serve as crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. lookchem.com The parent compound, this compound, is recognized as a versatile reagent in organic synthesis, and its N-substituted analogues extend this utility. lookchem.com
A significant application of hydroxylamine derivatives is in the development of enzyme inhibitors. For example, aminooxy analogues of bioactive molecules have been shown to be potent inhibitors of enzymes such as histidine decarboxylase. researchgate.net The N-alkylated and N-arylated derivatives of this compound can be designed as mimics of natural substrates to target the active sites of specific enzymes.
Furthermore, N,N,O-trisubstituted hydroxylamines are valuable precursors for the synthesis of N,N-disubstituted nitroxides. google.com These nitroxides are stable free radicals with important applications in materials science, as spin labels in biological systems, and as catalysts in organic reactions. The oxidation of the N-alkylated/arylated hydroxylamine derivatives provides a direct route to these valuable compounds.
| Application Area | Description | Example |
| Pharmaceutical & Agrochemical Synthesis | Used as intermediates and building blocks for complex bioactive molecules. | General utility in organic synthesis. lookchem.com |
| Enzyme Inhibition | Designed as substrate mimics to inhibit enzyme activity. | Aminooxy analogues as inhibitors of histidine decarboxylase. researchgate.net |
| Precursors to Nitroxides | Oxidation of the hydroxylamine functionality leads to the formation of stable nitroxide radicals. | Synthesis of N,N-disubstituted nitroxides from N,N,O-trisubstituted hydroxylamines. google.com |
Future Research Directions and Emerging Applications
Catalytic Applications Beyond Stoichiometric Use
The advancement of sustainable chemistry prioritizes the transition from stoichiometric reagents to catalytic systems to improve efficiency and reduce waste. While O-substituted hydroxylamines are often used stoichiometrically as electrophilic aminating agents, future research is poised to explore their integration into catalytic cycles. rsc.org
One promising direction involves the development of novel metal-ligand complexes where a derivative of O-(2-Tert-butoxyethyl)hydroxylamine acts as a ligand. The nitrogen and oxygen atoms could coordinate with a metal center, creating a catalyst for reactions such as asymmetric amination or oxidation. Research could focus on synthesizing chiral ligands from this precursor to facilitate enantioselective transformations, a cornerstone of modern pharmaceutical synthesis.
Furthermore, O-substituted hydroxylamines have been employed in copper- and iridium-catalyzed C-H amidation reactions. acs.orgacs.org Future investigations could adapt these methodologies to use this compound or its derivatives in a catalytic loop, where the reagent is regenerated after delivering the aminooxy group to a substrate. Such a system would significantly enhance atom economy and open new pathways for late-stage functionalization of complex molecules. acs.org
Development of New Protecting Group Strategies
In multi-step organic synthesis, protecting groups are crucial for masking reactive functional groups. nih.gov The this compound molecule contains a built-in protecting group strategy: the tert-butyl ether protects a hydroxyl group, which in turn modifies the hydroxylamine (B1172632) functionality. The stability of the tert-butyl ether under many reaction conditions, coupled with its lability under specific acidic conditions, makes it a useful component in synthesis. organic-chemistry.org
Future research is expected to focus on integrating this compound into more complex orthogonal protecting group strategies . An orthogonal strategy allows for the selective removal of one protecting group in the presence of others, enabling the precise, sequential modification of a multifunctional molecule. The tert-butoxyethyl group's acid sensitivity could be exploited in syntheses that also employ base-labile (e.g., acyl), fluoride-labile (e.g., silyl (B83357) ethers), or hydrogenolysis-labile (e.g., benzyl) protecting groups. rsc.org
The development of novel, complementary protecting groups for the hydroxylamine nitrogen that can be removed while the tert-butoxyethyl group remains intact is another key research area. This would allow the molecule to be used as a versatile bifunctional linker, with each end being deprotected and reacted independently.
| Protecting Group Type | Common Examples | Cleavage Conditions | Orthogonal Potential with Tert-butoxyethyl |
| Base-Labile | Acetyl (Ac), Benzoyl (Bz) | Base (e.g., NaOMe, K₂CO₃) | High |
| Fluoride-Labile | Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride (B91410) sources (e.g., TBAF, HF) | High |
| Hydrogenolysis-Labile | Benzyl (Bn), Carboxybenzyl (Cbz) | H₂, Pd/C | High |
| Acid-Labile | tert-Butoxycarbonyl (Boc), Trityl (Tr) | Acid (e.g., TFA, HCl) | Low (potential for simultaneous cleavage) |
Integration into Flow Chemistry and Automation
The shift towards automated synthesis and continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. beilstein-journals.orgchimia.ch These technologies offer enhanced control, safety, and throughput compared to traditional batch processing. This compound, as a liquid reagent, is an ideal candidate for integration into such systems.
Future research will likely involve the use of this compound in automated platforms for the rapid synthesis of chemical libraries. chemrxiv.org By pumping it into a flow reactor with a stream of diverse aldehydes or ketones, a large array of oxime-containing molecules can be generated quickly. This approach is highly valuable for high-throughput screening in drug discovery and materials science. The stability and solubility of the reagent are advantageous for sustained, clog-free operation in microfluidic devices. chimia.ch
The development of multi-step, fully automated syntheses incorporating this compound is another emerging frontier. An automated "assembly line" could perform an initial reaction, such as an oxime ligation, followed by in-line deprotection of the tert-butoxyethyl group and a subsequent reaction at the newly revealed hydroxyl functionality, all within a single, continuous process. chemrxiv.org
Advanced Materials Synthesis and Characterization
The aminooxy group (-O-NH₂) of this compound provides a powerful tool for materials science, primarily through its ability to form stable oxime linkages with aldehydes and ketones. This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions.
A significant future direction is the use of this compound for the surface functionalization of biomaterials, nanoparticles, and polymers . For instance, polymers or surfaces bearing aldehyde groups can be readily modified by reacting them with the hydroxylamine derivative. This process can be used to attach specific functionalities, alter surface properties like hydrophilicity, or immobilize bioactive molecules. One study has already demonstrated the successful functionalization of cellulose (B213188) nanofibers using O-substituted hydroxylamines to create tailored materials. researchgate.net
Another emerging application is in the synthesis of functional polymers and hydrogels . This compound can be used as a cross-linking agent or as a side-chain modifying agent. After polymerization or cross-linking via oxime formation, the protected hydroxyl group can be deprotected to provide a new reactive site for further functionalization, leading to the creation of smart materials that can respond to stimuli or have tailored drug-release profiles.
The characterization of these advanced materials would rely on a suite of analytical techniques to confirm covalent modification and determine the resulting properties.
| Application Area | Potential Use of this compound | Key Characterization Techniques |
| Surface Modification | Grafting onto aldehyde-functionalized silicon wafers or polymer films to control wettability or biocompatibility. | X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, Atomic Force Microscopy (AFM). |
| Bioconjugation | Linking proteins or drugs to material surfaces or nanoparticles for targeted delivery or biosensing. | Fourier-Transform Infrared Spectroscopy (FT-IR), Fluorescence Microscopy, Quartz Crystal Microbalance (QCM). |
| Hydrogel Synthesis | Acting as a cross-linker for aldehyde-bearing polymers to form stimuli-responsive or degradable hydrogels. | Rheometry, Scanning Electron Microscopy (SEM), Swelling Studies, Nuclear Magnetic Resonance (NMR) Spectroscopy. |
Q & A
Q. What are the standard synthetic routes for preparing O-(2-Tert-butoxyethyl)hydroxylamine in laboratory settings?
this compound can be synthesized via O-alkylation of hydroxylamine derivatives using tert-butoxyethyl halides or tosylates under basic conditions. Hydroxylamine hydrochloride is often employed as a safer precursor to generate hydroxylamine in situ, minimizing handling risks . Alternative methods include microwave-assisted or mechanochemical techniques to accelerate reaction kinetics and improve yields . Protecting groups like THP (tetrahydropyranyl) or PMB (para-methoxybenzyl) are frequently used to stabilize reactive intermediates during multi-step syntheses .
Q. How does the choice of reaction medium influence oxime formation efficiency with hydroxylamine derivatives?
Ionic liquids (ILs) have emerged as superior solvents for oxime synthesis due to their tunable polarity, low volatility, and ability to stabilize intermediates. Compared to traditional solvents (e.g., ethanol or water), ILs enhance reaction rates and reduce by-products, as demonstrated in carbonyl condensation reactions . For example, ILs like butyl imidazolium salts improve regioselectivity in sterically hindered substrates by modulating transition-state interactions .
Q. What analytical techniques are recommended for characterizing this compound and verifying purity?
Liquid chromatography coupled with UV detection (LC-UV) is widely used after derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to enhance sensitivity for carbonyl-containing intermediates . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Purity is assessed via melting point analysis and elemental composition .
Q. What safety protocols are critical when handling hydroxylamine derivatives?
Hydroxylamine derivatives are thermally unstable and prone to explosive decomposition. Work should be conducted in well-ventilated fume hoods with spark-free equipment. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Storage at low temperatures (<4°C) in inert atmospheres minimizes degradation risks .
Advanced Research Questions
Q. What mechanistic insights explain the preferential formation of O-acylated vs. N-acylated products in hydroxylamine-mediated reactions?
Dual bifunctional catalysis involving both oxygen and nitrogen atoms of hydroxylamine can dictate regioselectivity. Computational studies reveal that O-acylation (e.g., with phenyl acetate) has a lower free energy barrier (ΔG‡ = 18.6 kcal/mol) compared to N-acylation (ΔG‡ = 17.4 kcal/mol), but experimental outcomes often favor O-acylation due to steric and solvation effects . Kinetic isotope effect (KIE) studies and transition-state modeling are recommended to resolve discrepancies between theoretical and experimental data .
Q. How can solvent-free or energy-assisted methods optimize hydroxylamine derivative synthesis?
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collision frequency, as shown in oxime syntheses . Ultrasonic cavitation improves mass transfer in heterogeneous systems, while mechanochemical grinding (e.g., ball milling) enables solvent-free reactions with high atom economy. These methods are particularly effective for moisture-sensitive intermediates .
Q. What role do protecting groups play in hydroxylamine derivative synthesis, and how do they impact reactivity?
Protecting groups like PMB or tert-butyl dimethylsilyl (TBS) shield the hydroxylamine moiety during functionalization. For example, PMB groups are cleaved under mild acidic conditions (e.g., TFA), preserving sensitive functional groups in downstream reactions . However, bulky protectors (e.g., tert-butoxyethyl) can sterically hinder nucleophilic attack, necessitating deprotection-reprotection strategies for complex syntheses .
Q. How can researchers address contradictions between theoretical predictions and experimental outcomes in hydroxylamine reaction kinetics?
Discrepancies often arise from unaccounted solvation effects or competing pathways. For instance, hydroxylamine’s dual nucleophilic-oxygen and basic-nitrogen behavior can lead to unexpected intermediates. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations combined with stopped-flow kinetics are recommended to map free-energy landscapes and identify hidden transition states .
Methodological Considerations
- Data Contradiction Analysis : When experimental product ratios conflict with computational predictions, isotopic labeling (e.g., ¹⁵N-hydroxylamine) and in situ FTIR monitoring can elucidate mechanistic nuances .
- Reaction Optimization : Design of experiments (DoE) frameworks, such as factorial designs, are critical for evaluating solvent, temperature, and catalyst interactions in multi-variable systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
